

A Comparative Analysis of Adrenocorticotrophic Hormone (ACTH) Fragment Activity

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Compound of Interest

Compound Name: Acth (11-24)

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This guide provides an objective comparison of the biological activity of various fragments of the adrenocorticotrophic hormone (ACTH). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Structure-Activity Relationship of ACTH

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids, such as cortisol. The biological activity of ACTH resides in specific regions of the peptide, and various fragments exhibit distinct potencies and functionalities.

The N-terminal region is crucial for its biological activity. The full biological activity of the native ACTH(1-39) molecule is contained within the first 24 amino acids (ACTH(1-24)).^{[1][2]} Fragments shorter than 20 amino acids are generally considered inactive in stimulating steroidogenesis.^[2] The sequence from amino acids 15-18 (Lys-Lys-Arg-Arg) is particularly critical; its removal completely inactivates the hormone.^[2] While the C-terminal fragment (amino acids 25-39) is not essential for acute steroidogenic activity, it plays a role in the stability of the molecule, increasing its half-life.^[2]

Comparative Activity of ACTH Fragments

The following tables summarize the quantitative data on the activity of various ACTH fragments based on key performance indicators: receptor binding affinity, cAMP accumulation, and in vivo steroidogenesis.

Table 1: Receptor Binding Affinity of ACTH Fragments

ACTH Fragment	Receptor	Dissociation Constant (Kd) / Inhibition Constant (Ki)	Species	Reference
ACTH(1-39)	MC2R	0.84×10^{-9} M (Kd)	Mouse	
ACTH(1-24)	MC2R	0.94×10^{-9} M (Kd)	Mouse	
ACTH(11-24)	MC2R	$\sim 10^{-9}$ M (IC ₅₀ , competitive antagonist)	Mouse	
ACTH(7-39)	MC2R	$\sim 10^{-9}$ M (IC ₅₀ , competitive antagonist)	Mouse	
ACTH(11-24)	Adrenal Cortex Membranes	1.8 ± 0.1 nM (Kd)	Rat	
ACTH(15-18)	Adrenal Cortex Membranes	2.1 ± 0.1 nM (Kd)	Rat	

Table 2: cAMP Accumulation Stimulated by ACTH Fragments

ACTH Fragment	Cell Type	EC ₅₀	Relative Potency	Reference
ACTH(1-24)	Stably transfected HeLa cells (mouse MC2R)	7.5 x 10 ⁻¹² M	Most Potent	
ACTH(1-17)	Stably transfected HeLa cells (mouse MC2R)	49 x 10 ⁻¹² M	~6.5-fold less potent than ACTH(1-24)	
ACTH(1-39)	Stably transfected HeLa cells (mouse MC2R)	57 x 10 ⁻¹² M	~7.6-fold less potent than ACTH(1-24)	
ACTH(11-24)	Adrenocortical membranes	No effect on adenylate cyclase activity	Inactive	
ACTH(7-39)	Stably transfected HeLa cells (mouse MC2R)	No agonist activity	Inactive (Antagonist)	

Table 3: In Vivo and In Vitro Steroidogenesis Stimulated by ACTH Fragments

ACTH Fragment	Assay System	Steroid Measured	Relative Potency/Effect	Reference
ACTH(1-24)	Isolated rat adrenocortical cells	Corticosterone	As potent as ACTH(1-39)	
ACTH(1-17)	In vivo	Glucocorticoids and Mineralocorticoids	More pronounced and prolonged activity than ACTH(1-24)	
ACTH(1-16)	Adrenal cells in culture	Glucocorticoids	Unable to induce production	
ACTH(11-24)	Adrenal cells in culture	Glucocorticoids	Unable to induce production; antagonist at high concentrations	
ACTH(4-7)	Isolated zona glomerulosa and fasciculata cells	Corticosteroid	Most potent among tested N-terminal fragments	
ACTH(1-20)	Rat adipocyte plasma membrane vesicles	Lipolysis	Retains full lipolytic activity	
ACTH(11-24)	Rat adipocyte plasma membrane vesicles	Lipolysis	Does not stimulate lipolysis	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of ACTH fragments to the melanocortin 2 receptor (MC2R).

Methodology:

- **Cell Culture and Membrane Preparation:** Stably transfected HeLa cells expressing the cloned mouse ACTH receptor are cultured. Alternatively, adrenal cortex membranes are prepared from rats.
- **Radioligand:** ^{125}I -labeled ACTH is used as the radioligand.
- **Binding Reaction:** Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled ACTH fragments (competitors).
- **Separation:** The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The dissociation constant (K_d) or inhibition constant (K_i) is then calculated from this value.

cAMP Accumulation Assay

Objective: To measure the ability of ACTH fragments to stimulate intracellular cyclic AMP (cAMP) production.

Methodology:

- **Cell Culture:** Stably transfected HeLa cells expressing the mouse MC2R are grown in culture plates.
- **Stimulation:** The cells are incubated with various concentrations of ACTH fragments for a defined period in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

- **Lysis:** The cells are lysed to release intracellular cAMP.
- **Quantification:** The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or RIA).
- **Data Analysis:** Dose-response curves are generated, and the effective concentration that produces 50% of the maximal response (EC_{50}) is calculated for each fragment.

In Vitro Steroidogenesis Assay

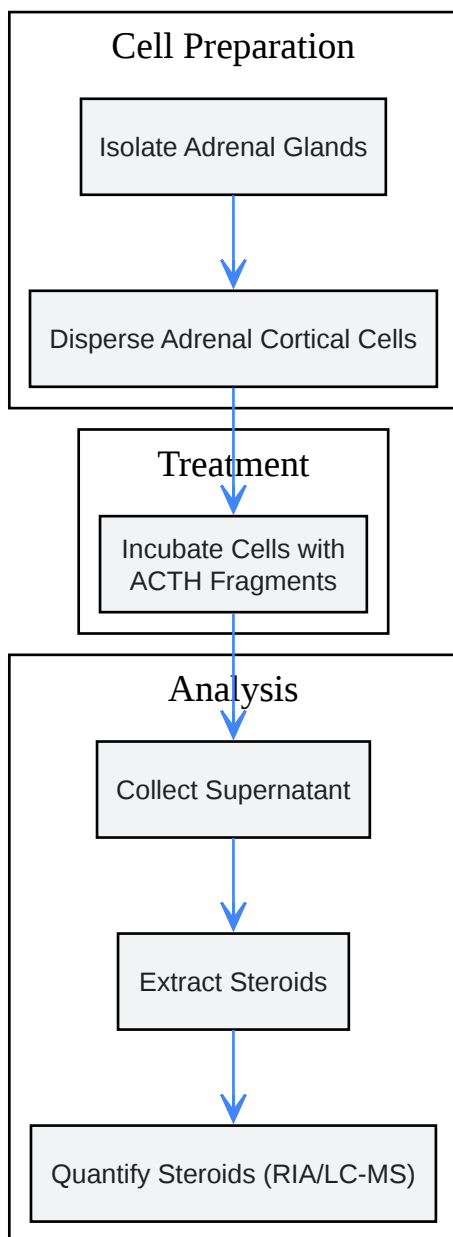
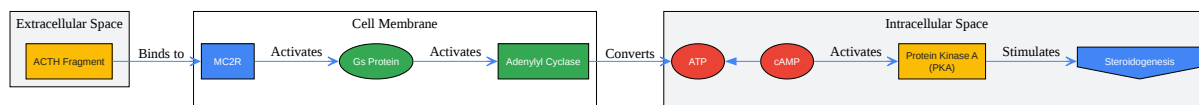
Objective: To assess the potency of ACTH fragments in stimulating steroid hormone production in isolated adrenal cells.

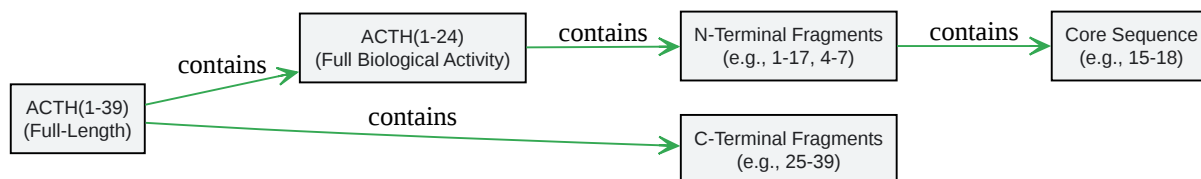
Methodology:

- **Adrenal Cell Isolation:** Adrenal glands are removed from rats, and the cortical cells are dispersed using collagenase digestion.
- **Cell Incubation:** The isolated adrenal cells are incubated with various concentrations of ACTH fragments in a suitable medium.
- **Steroid Extraction:** After the incubation period, the medium is collected, and the steroids (e.g., corticosterone, aldosterone) are extracted using an organic solvent.
- **Quantification:** The concentration of the specific steroid is measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** Dose-response curves are plotted to determine the potency and efficacy of each ACTH fragment.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.





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References

- 1. ACTH (1-24), human [anaspec.com]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
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